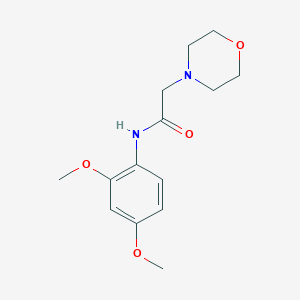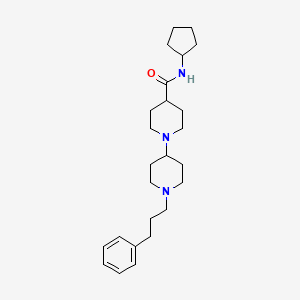![molecular formula C13H24N2 B4896286 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane, also known as BDMP, is a bicyclic diazepane compound that has been widely used in scientific research. BDMP exhibits unique chemical and physical properties that make it a valuable tool in various fields of study, including pharmacology, biochemistry, and medicinal chemistry.
作用機序
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane acts as a positive allosteric modulator of the GABA receptor, enhancing the activity of GABA in the brain. This compound binds to a specific site on the GABA receptor, which leads to an increase in the opening of the chloride ion channel and hyperpolarization of the neuron. This mechanism of action results in the suppression of neuronal activity and the induction of sedative and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. This compound has been reported to have sedative, anxiolytic, and anticonvulsant effects, which make it a potential therapeutic agent for the treatment of anxiety disorders, epilepsy, and insomnia. This compound has also been shown to have muscle relaxant effects, which make it a useful tool for studying the neuromuscular junction.
実験室実験の利点と制限
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has several advantages as a pharmacological tool for scientific research. This compound is highly selective for the GABA receptor, which makes it a valuable tool for studying the function of this receptor in the brain. This compound has also been shown to have a low toxicity profile, which makes it safe for use in animal models. However, this compound has some limitations as a pharmacological tool. This compound has a short half-life, which limits its usefulness in long-term studies. This compound also has poor solubility in water, which makes it difficult to administer to animals.
将来の方向性
For the use of 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane in scientific research include the development of analogs with improved pharmacokinetic properties and the exploration of its potential as a therapeutic agent for neurological disorders and drug addiction.
合成法
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane can be synthesized through several methods, including the reductive amination of 2-cyclohexen-1-one with 4-methylpiperidine, followed by hydrogenation of the resulting imine. Another method involves the reaction between 1,4-dibromobutane and 4-methylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions and purification steps.
科学的研究の応用
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has been extensively used in scientific research as a pharmacological tool to investigate the function of various receptors in the central nervous system. This compound has been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the brain. This compound has also been used to study the function of the nicotinic acetylcholine receptor, which is involved in learning and memory processes.
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-14-5-2-6-15(8-7-14)13-10-11-3-4-12(13)9-11/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUORYXOTCJXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-difluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4896218.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-methyl-1H-indole-2-carboxylate](/img/structure/B4896255.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)

![(3S*)-4-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4896282.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896289.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)
![N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)